Acetyl-beta-(methylthio)choline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

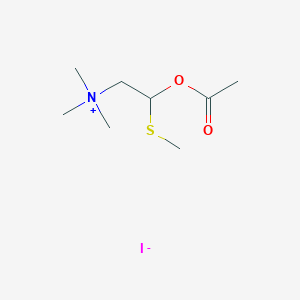

Acetyl-beta-(methylthio)choline, also known as this compound, is a useful research compound. Its molecular formula is C8H18INO2S and its molecular weight is 319.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Neuropharmacological Applications

Cognitive Enhancement

Research indicates that acetylcholine plays a crucial role in memory and learning processes. Acetyl-beta-(methylthio)choline acts as a precursor to acetylcholine, enhancing cholinergic transmission which can improve cognitive functions. Studies have shown that dietary choline supplementation can lead to significant improvements in cognitive performance, particularly in aging populations and those with cognitive impairments .

Neuroprotection

The compound has been investigated for its neuroprotective properties, especially in the context of traumatic brain injury (TBI). Animal studies demonstrated that choline supplementation could reduce brain inflammation, promote cortical tissue sparing, and normalize deficits in nicotinic acetylcholine receptors post-injury . This suggests its potential utility in clinical settings for managing TBI-related cognitive decline.

Therapeutic Potential in Neurodegenerative Diseases

Alzheimer’s Disease

this compound is being explored as a potential therapeutic agent for Alzheimer’s disease. The decline in acetylcholine levels due to increased activity of acetylcholinesterase is a hallmark of this condition. By acting as an acetylcholine precursor, this compound may help mitigate cognitive decline associated with Alzheimer's . Furthermore, it has been suggested that cholinergic therapies could enhance the efficacy of existing treatments for neurodegenerative diseases .

Schizophrenia and Other Mental Health Disorders

The modulation of nicotinic acetylcholine receptors is being studied as a therapeutic target for schizophrenia. Research indicates that deficits in these receptors may contribute to cognitive impairments observed in patients. This compound may help restore receptor function and improve cognitive symptoms .

Dietary Supplementation

This compound is often included in dietary supplements aimed at enhancing cognitive function. Its role as a methyl donor is significant, as methylation processes are critical for various biochemical reactions, including those involved in neurotransmitter synthesis . Studies have shown that supplementation can lead to improved behavioral outcomes and reduced cognitive deficits .

Case Studies and Clinical Trials

| Study Type | Population | Intervention | Outcome |

|---|---|---|---|

| Randomized Controlled Trial | 2044 stroke patients | 1000 mg intramuscular choline | Improved cognitive recovery post-stroke |

| Double-Blind Study | 30 healthy individuals | 2 g choline bitartrate | Enhanced visuomotor performance |

| Clinical Trial | 96 type 2 diabetes patients | 500 mg/d choline + magnesium | Better endothelial function compared to single supplementation |

These studies illustrate the compound's effectiveness across different populations and conditions, reinforcing its potential as a therapeutic agent.

常见问题

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing and characterizing Acetyl-beta-(methylthio)choline to ensure high purity and yield?

- Methodological Answer :

- Synthesis : Use nucleophilic substitution or esterification reactions under inert atmospheres (e.g., nitrogen) to minimize oxidation. Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

- Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm structural integrity, and mass spectrometry (MS) for molecular weight validation. Purity can be assessed using HPLC with a UV detector (λ = 210–220 nm for thioether bonds) .

- Yield Optimization : Conduct fractional crystallization or column chromatography for purification. Track yield variations by adjusting solvent polarity and reaction time .

Q. How can researchers accurately quantify this compound in biological matrices while minimizing interference from endogenous compounds?

- Methodological Answer :

- Sample Preparation : Deproteinize samples using cold acetone or acetonitrile. Centrifuge at 10,000 × g for 15 minutes to remove particulates .

- Assay Design : Use enzymatic assays (e.g., choline oxidase/peroxidase systems) with specificity for the thioether moiety. Validate against a standard curve (0.1–100 µM) and include a sample background control to subtract nonspecific signals .

- Interference Mitigation : Pre-treat samples with solid-phase extraction (SPE) cartridges to isolate the compound. Confirm recovery rates (≥85%) using spiked samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic hydrolysis rates of this compound across different experimental systems?

- Methodological Answer :

- Data Reconciliation : Compare kinetic parameters (e.g., Km, Vmax) under standardized conditions (pH 7.4, 37°C). Normalize data using protein concentration (Bradford assay) and enzyme activity (units/mg) .

- Source of Variability : Assess buffer composition (e.g., Tris vs. phosphate buffers) and ionic strength, which may alter enzyme conformation. Use stopped-flow spectroscopy to measure real-time hydrolysis .

- Statistical Analysis : Apply ANOVA or mixed-effects models to identify significant outliers. Report confidence intervals (95%) to quantify uncertainty .

Q. What strategies are effective for integrating quantitative structure-activity relationship (QSAR) models with experimental data to predict this compound’s reactivity in novel biochemical pathways?

- Methodological Answer :

- Descriptor Selection : Use Hammett substituent constants (σ) to model electronic effects of the methylthio group. Incorporate steric parameters (Taft’s Es) for steric hindrance analysis .

- Model Validation : Split datasets into training (70%) and validation (30%) subsets. Calculate cross-validated R2 (>0.7) and root mean square error (RMSE) to assess predictive power .

- Experimental Cross-Check : Synthesize analogs with varying substituents and compare observed vs. predicted reaction rates (e.g., acetylcholinesterase inhibition) .

Q. Methodological and Reproducibility Considerations

Q. How should researchers design a reproducible assay for studying this compound’s interaction with lipid bilayers?

- Methodological Answer :

- Liposome Preparation : Form unilamellar vesicles using phosphatidylcholine via extrusion (100 nm pores). Confirm bilayer integrity using dynamic light scattering (DLS) .

- Interaction Analysis : Use fluorescence anisotropy with diphenylhexatriene (DPH) probes to measure membrane fluidity changes. Include negative controls (vesicles without the compound) .

- Data Reporting : Document temperature, lipid-to-compound molar ratios, and equilibration time (≥30 minutes) to ensure reproducibility .

Q. What systematic review protocols are recommended for synthesizing conflicting data on this compound’s pharmacokinetic properties?

- Methodological Answer :

- Literature Screening : Use PRISMA guidelines to identify studies via PubMed/Scopus with keywords: “this compound” AND (“pharmacokinetics” OR “bioavailability”). Exclude non-peer-reviewed sources .

- Risk of Bias Assessment : Apply ROBINS-I tool to evaluate confounding variables (e.g., dosing regimens, animal models). Stratify studies by methodology (e.g., in vitro vs. in vivo) .

- Meta-Analysis : Use random-effects models in RevMan software to pool half-life (t1/2) and volume of distribution (Vd) data. Report heterogeneity via I2 statistics .

Q. Data Analysis and Interpretation

Q. How can researchers statistically validate the significance of this compound’s dose-response effects in neuropharmacological studies?

- Methodological Answer :

- Dose-Response Curves : Fit data to a sigmoidal model (e.g., Hill equation) using nonlinear regression. Calculate EC₅₀ values with 95% confidence intervals .

- Outlier Handling : Use Grubbs’ test (α = 0.05) to exclude outliers. Perform sensitivity analysis to confirm robustness .

- Multiplicity Adjustment : Apply Bonferroni correction when comparing multiple dose groups to control Type I errors .

Q. Tables for Methodological Reference

Table 1 : Key Steps for Quantifying this compound in Biological Samples

Table 2 : QSAR Descriptors for Predicting Reactivity

属性

CAS 编号 |

76721-90-9 |

|---|---|

分子式 |

C8H18INO2S |

分子量 |

319.21 g/mol |

IUPAC 名称 |

(2-acetyloxy-2-methylsulfanylethyl)-trimethylazanium;iodide |

InChI |

InChI=1S/C8H18NO2S.HI/c1-7(10)11-8(12-5)6-9(2,3)4;/h8H,6H2,1-5H3;1H/q+1;/p-1 |

InChI 键 |

LORWSVWIYAMABC-UHFFFAOYSA-M |

SMILES |

CC(=O)OC(C[N+](C)(C)C)SC.[I-] |

规范 SMILES |

CC(=O)OC(C[N+](C)(C)C)SC.[I-] |

同义词 |

acetyl-beta-(methylthio)choline |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。